(+)-10-Camphorsulfonimine

Vue d'ensemble

Description

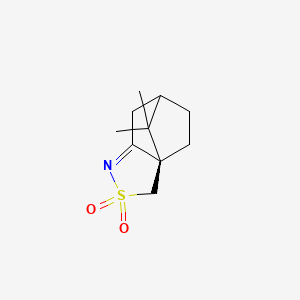

(+)-10-Camphorsulfonimine is a chiral compound known for its unique structural properties. It is also referred to as (1R)-(+)-Camphorsulfonylimine. This compound is characterized by its rigid bicyclic framework, which includes a sulfur atom and an imine group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-10-Camphorsulfonimine typically involves the reaction of camphor with sulfonamide under specific conditions. The process begins with the formation of camphorsulfonyl chloride, which is then reacted with ammonia or an amine to produce the desired sulfonylimine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imine group, converting it into an amine.

Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted imines or amines, depending on the nucleophile used.

Applications De Recherche Scientifique

(+)-10-Camphorsulfonimine has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.

Industry: It serves as an intermediate in the production of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which (+)-10-Camphorsulfonimine exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The sulfur and imine groups play crucial roles in stabilizing transition states and intermediates during chemical reactions, thereby enhancing the selectivity and yield of the desired products.

Comparaison Avec Des Composés Similaires

(1S)-(-)-Camphorsulfonylimine: Similar in structure but with opposite chirality.

Camphorsulfonamide: Lacks the imine group but shares the camphor and sulfonyl moieties.

Camphorsulfonic acid: Contains a sulfonic acid group instead of an imine.

Uniqueness: (+)-10-Camphorsulfonimine is unique due to its specific chiral configuration and the presence of both sulfur and imine functional groups. This combination allows it to participate in a wide range of chemical reactions with high selectivity, making it a valuable tool in asymmetric synthesis.

Activité Biologique

(+)-10-Camphorsulfonimine is a derivative of camphor that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, cytotoxic properties, and its role as a chiral building block in synthetic chemistry.

Chemical Structure and Properties

This compound is characterized by its unique structure that allows it to participate in various chemical reactions. Its chemical formula is C_{10}H_{17}NO_2S, and it features a sulfonamide functional group which is pivotal for its biological activity. The compound is often used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the concentration at which the compound effectively inhibits microbial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 62.5 |

| Candida albicans | 75 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially considering the rising resistance to conventional antibiotics .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging activity. The results indicated that the compound effectively reduces free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 57.0 |

| ABTS Radical Scavenging | 45.3 |

The antioxidant properties are attributed to the presence of the sulfonamide group, which can donate electrons and neutralize free radicals .

3. Cytotoxic Activity

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing promising results.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

These findings indicate potential therapeutic applications in cancer treatment, although further studies are necessary to elucidate the underlying mechanisms .

Case Studies

Several studies have highlighted the practical applications of this compound in various fields:

- Synthesis of Chiral Compounds : It has been successfully used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals, enhancing enantioselectivity in reactions .

- Development of Antimicrobial Agents : Researchers are exploring its use in formulating new antimicrobial agents targeting resistant strains of bacteria .

Propriétés

IUPAC Name |

(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOEBNYVSWBBW-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@@]13CS(=O)(=O)N=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107869-45-4, 60886-80-8 | |

| Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-10-Camphorsulfonimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.